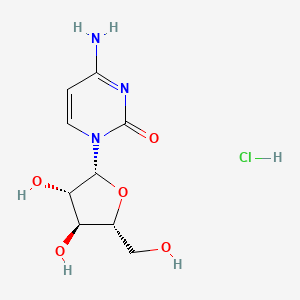

Cytarabine Hydrochloride

Description

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURWTAZOZXKSJ-JBMRGDGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5.ClH, C9H14ClN3O5 | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-94-4 (Parent) | |

| Record name | Cytarabine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024891 | |

| Record name | Cytarabine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |

| Record name | SID56424029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

69-74-9 | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytarabine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytarabine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33K3DB6591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 360 °F (NTP, 1992) | |

| Record name | CYTARABINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cytarabine Hydrochloride in DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies like acute myeloid leukemia (AML).[1][2] As a pyrimidine nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis and repair.[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning cytarabine's action. It covers the drug's cellular uptake, metabolic activation to its cytotoxic form, cytarabine triphosphate (Ara-CTP), and its subsequent dual-pronged assault on DNA replication: competitive inhibition of DNA polymerase and incorporation into the nascent DNA strand, leading to chain termination.[5][6] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Cytarabine's cytotoxic effects are exerted through a multi-step process that begins with its transport into the cell and culminates in the catastrophic failure of DNA replication. The entire mechanism is highly specific to the S-phase of the cell cycle, targeting rapidly dividing cancer cells.[1][4]

Cellular Uptake and Metabolic Activation

Cytarabine is a hydrophilic molecule and requires specialized nucleoside transporter proteins to enter the cell.[6] Once inside, it is biologically inert and must undergo sequential phosphorylation to become active. This bioactivation cascade is a critical determinant of its efficacy.

-

First Phosphorylation: The rate-limiting first step is the conversion of cytarabine to cytarabine monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (DCK).[6][7]

-

Second Phosphorylation: Ara-CMP is then phosphorylated to cytarabine diphosphate (Ara-CDP) by deoxycytidine monophosphate kinase.[6]

-

Final Activation: Finally, nucleoside diphosphate kinase (NDK) catalyzes the formation of the active cytotoxic metabolite, cytarabine triphosphate (Ara-CTP).[6][8]

The intracellular concentration of Ara-CTP is a key predictor of cytarabine's therapeutic efficacy.[7] Conversely, cytarabine can be inactivated by deamination via cytidine deaminase (CDA) into the non-toxic uracil arabinoside or dephosphorylated by 5´-nucleotidase (NT5C2).[7]

Inhibition of DNA Polymerase and DNA Synthesis

The active metabolite, Ara-CTP, is a structural analog of the natural nucleoside deoxycytidine triphosphate (dCTP). This similarity allows Ara-CTP to act as a potent competitive inhibitor of DNA polymerases, particularly DNA polymerase-α, which is essential for DNA replication.[4][6] By competing with the endogenous dCTP pools, Ara-CTP effectively slows down or halts the process of DNA strand elongation.[2][6] The inhibition of DNA polymerase is a primary mechanism through which cytarabine exerts its cytotoxic effects.[9][10]

DNA Incorporation and Chain Termination

Beyond competitive inhibition, Ara-CTP serves as a fraudulent substrate for DNA polymerase and is incorporated into the nascent DNA strand.[5][11] Once incorporated, the arabinose sugar of cytarabine, with its 2'-hydroxyl group in the trans position, creates steric hindrance within the DNA helix.[2][9] This structural distortion prevents DNA polymerase from adding the next nucleotide, effectively terminating the elongation of the DNA chain.[5][7] This incorporation and subsequent chain termination leads to the formation of DNA strand breaks, stalls replication forks, and triggers downstream cell death pathways.[12][13] The extent of Ara-C incorporation into DNA is considered the most powerful predictor of cell lethality.[12]

Cell Cycle Specificity and Apoptosis Induction

Cytarabine's mechanism is highly dependent on active DNA synthesis, making it specific to the S-phase of the cell cycle.[1][4] Cells not in the S-phase are largely unaffected. The arrest of DNA replication and the accumulation of DNA damage trigger cellular stress responses. This leads to the activation of checkpoint kinases and, ultimately, the induction of apoptosis (programmed cell death), which is the primary mode of cell killing by cytarabine.[14]

Quantitative Analysis of Cytarabine's Effects

The cytotoxic and DNA synthesis-inhibiting properties of cytarabine have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its potency.

Table 1: IC50 Values for DNA Synthesis Inhibition

| Cell Line | IC50 Value | Comments | Source |

| CCRF-CEM (wild-type) | 16 nM | In vitro growth inhibition assay. | [14] |

Table 2: IC50 Values for Cell Viability/Proliferation

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Source |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 nM | 96 hours | [15] |

| Jurkat | Acute Lymphoblastic Leukemia | ~159.7 nM | 96 hours | [15] |

| MOLM-13 | Acute Myeloid Leukemia | 0.01 µM (10 nM) | 72 hours | [16] |

| MV4-11 | Acute Myeloid Leukemia | 0.02 µM (20 nM) | 72 hours | [16] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.23 µM (230 nM) | 72 hours | [16] |

| U937 | Acute Myeloid Leukemia | 0.01 µM (10 nM) | 72 hours | [16] |

| THP-1 | Acute Myeloid Leukemia | 0.04 µM (40 nM) | 72 hours | [16] |

| RO/1 (rat leukemia) | Rat Leukemia | 0.69 µM (690 nM) | Not specified | [14] |

Experimental Protocols

The following protocols are generalized methodologies for key experiments used to elucidate the mechanism of action of cytarabine.

DNA Polymerase Inhibition Assay

This assay measures the ability of Ara-CTP to inhibit DNA synthesis in a cell-free system.[17]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a DNA template (e.g., activated calf thymus DNA), a primer, all four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, dCTP), with one being radiolabeled (e.g., [³H]-dTTP), and Mg²⁺ ions.

-

Enzyme and Inhibitor Addition: Add a purified DNA polymerase enzyme to the mixture. In test samples, add varying concentrations of Ara-CTP. Control samples receive no inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow DNA synthesis to occur.

-

Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA). This precipitates the newly synthesized, radiolabeled DNA.

-

Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled nucleotides, and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in the inhibitor-treated samples to the control to determine the percentage of inhibition. Calculate Ki values using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Cell Viability and Cytotoxicity Assay (e.g., SRB Assay)

This assay determines the effect of cytarabine on cell proliferation and viability.[18]

-

Cell Plating: Seed cancer cells (e.g., 5 x 10⁴ cells/mL) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of cytarabine concentrations. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) dye for 30 minutes at room temperature. SRB stains total cellular protein.

-

Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. Solubilize the protein-bound dye with a 10 mM Tris base solution.

-

Data Acquisition: Measure the optical density (absorbance) of the solubilized dye on a plate reader at a specific wavelength (e.g., 510 nm).

-

Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results against drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[19]

-

Cell Culture and Treatment: Culture cells to a suitable density and treat with cytarabine or a vehicle control for the desired time.

-

Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS, then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA. Cells can be stored at -20°C.[20]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide, PI). The solution must also contain RNase A to degrade RNA, ensuring the dye only binds to DNA.[21]

-

Incubation: Incubate the cells in the staining solution for at least 20-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission.

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The G0/G1 peak will have a certain DNA content (2N), the G2/M peak will have double the DNA content (4N), and the S-phase cells will have an intermediate fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion

The mechanism of action of Cytarabine Hydrochloride is a well-defined, multi-stage process that leverages the cell's own metabolic pathways to generate a potent antimetabolite. Its efficacy stems from the dual action of its active form, Ara-CTP, which both competitively inhibits DNA polymerase and acts as a chain terminator upon incorporation into DNA. This S-phase-specific action ensures that its cytotoxicity is primarily directed at rapidly proliferating cancer cells. A thorough understanding of this mechanism, supported by quantitative data and robust experimental methodologies, is crucial for optimizing its clinical use and developing novel combination strategies to overcome drug resistance.

References

- 1. google.com [google.com]

- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Facebook [cancer.gov]

- 10. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical pharmacology of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Exploiting the DNA Damaging Activity of Liposomal Low Dose Cytarabine for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biocompare.com [biocompare.com]

The Genesis of a Leukemia Linchpin: A Technical Guide to the Discovery and Synthesis of Arabinosylcytosine (Ara-C)

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of Arabinosylcytosine (Ara-C, Cytarabine). It details the journey from a marine sponge to a cornerstone of chemotherapy, presenting key quantitative data, detailed experimental protocols, and visual workflows to illuminate the science behind this critical antimetabolite.

Discovery: From Marine Sponge to Medicinal Chemistry

The story of Arabinosylcytosine (Ara-C) does not begin in a sterile laboratory but in the vibrant ecosystems of the Caribbean Sea. In the 1950s, organic chemist Werner Bergmann and his colleagues investigated the marine sponge Tectitethya crypta (formerly Cryptotheca crypta). Their pioneering work led to the isolation of two unusual nucleosides: spongothymidine and spongouridine. What made these compounds remarkable was their sugar moiety; instead of the typical ribose or deoxyribose found in vertebrate nucleic acids, they contained D-arabinose.

This discovery was conceptually transformative. It demonstrated that biological systems could synthesize and tolerate nucleosides with an altered sugar structure. This finding provided the critical inspiration for the chemical synthesis of arabinose-based nucleoside analogs as potential therapeutic agents. The first chemical synthesis of Ara-C was accomplished in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley, paving the way for its development as a potent anticancer drug. Ara-C was subsequently approved for medical use in 1969 and remains a first-line chemotherapeutic agent for hematological malignancies, particularly acute myeloid leukemia (AML).

Chemical Synthesis of Arabinosylcytosine

The chemical synthesis of Ara-C is a multi-step process that transforms a more common nucleoside, such as uracil arabinoside (Ara-U), into the desired cytosine analogue. The core of the synthesis involves converting the uracil base into a cytosine base. Below is a representative workflow and a detailed experimental protocol based on established chemical methods.

Pharmacokinetics and Metabolism of Cytarabine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (cytosine arabinoside, ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), functions as a pyrimidine nucleoside analog. Its efficacy is intrinsically linked to its pharmacokinetic profile and metabolic activation within target cells. As a prodrug, cytarabine requires intracellular conversion to its active triphosphate form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Conversely, its rapid inactivation by deaminase enzymes presents a significant challenge in maintaining therapeutic concentrations.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of cytarabine in key preclinical models, offering a valuable resource for researchers and drug development professionals. We will delve into quantitative pharmacokinetic data, detailed experimental protocols, and the intricate signaling pathways influenced by this critical chemotherapeutic agent.

Pharmacokinetics in Preclinical Models

The preclinical evaluation of cytarabine pharmacokinetics across various animal models is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn informs clinical trial design. The following tables summarize key pharmacokinetic parameters of cytarabine and its formulations in mice, rats, and dogs.

Data Presentation

Table 1: Pharmacokinetics of Intravenous (IV) and Subcutaneous (SC) Cytarabine in Mice

| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Free Cytarabine | 10 mg/kg | IV | - | - | - | ~0.17 (distributive), 1-3 (elimination) | [5] |

| Liposomal Cytarabine (CPX-351) | 10 mg/kg | IV | ~100,000 | ~0.25 | ~1,980,800 | 33.5 | [6][7] |

Note: Data for free cytarabine in mice is often characterized by rapid biphasic elimination, making precise tabular values less commonly reported in favor of half-life descriptions.

Table 2: Pharmacokinetics of Oral (PO) Cytarabine Formulations in Rats

| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| L-valyl-ara-C (prodrug) | - | PO | - | - | - | - | ~4 | [8] |

| Free Cytarabine | - | PO | <20% absorption | - | - | - | - | [5] |

Note: Oral bioavailability of unmodified cytarabine is very low due to extensive first-pass metabolism.

Table 3: Pharmacokinetics of Cytarabine and its Formulations in Dogs

| Formulation | Dose (mg/m²) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Free Cytarabine | 50 | IV (infusion) | 2800 ± 390 | - | - | 1.35 ± 0.3 | [9] |

| Free Cytarabine | 50 | SC | 2880 ± 300 | 0.55 | - | 1.09 | [10] |

| Liposomal Cytarabine | 50 | SC | 26.3 - 59.78 | 2 | 669.3 - 1126 | - | [11] |

| Cytarabine Ocfosfate (oral prodrug) | 200 | PO | 629.8 | - | - | 25.6 | [12] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible pharmacokinetic and metabolic data. This section outlines key methodologies for the preclinical evaluation of cytarabine.

Preclinical Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study in rodents involves several key stages, from initial planning to final data analysis.

Bioanalytical Method for Cytarabine Quantification

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

To prevent the deamination of cytarabine by cytidine deaminase in blood samples, collection tubes should contain a deaminase inhibitor such as tetrahydrouridine.

-

Plasma is separated from whole blood by centrifugation.

-

Protein precipitation is a common method for sample cleanup. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.

-

After centrifugation, the supernatant containing the analyte of interest is collected.

-

-

Chromatographic Separation:

-

A C18 reverse-phase HPLC column is typically used for separation.

-

The mobile phase often consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Specific precursor-to-product ion transitions for cytarabine and its internal standard are monitored for quantification.

-

Deoxycytidine Kinase (dCK) Activity Assay

Method: Radiolabeled Substrate Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and a reducing agent like DTT.

-

Add the substrate, [³H]-deoxycytidine or [³H]-cytarabine.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cell lysate or purified dCK enzyme to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding cold perchloric acid or by spotting the reaction mixture onto anion-exchange paper discs (e.g., DE-81).

-

Wash the paper discs extensively with a buffer (e.g., ammonium formate) to remove the unphosphorylated radiolabeled substrate.

-

-

Quantification:

-

The radioactivity retained on the paper discs, representing the phosphorylated product, is measured using a scintillation counter.

-

Enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.

-

Cytidine Deaminase (CDA) Activity Assay

Method: Spectrophotometric Assay

-

Principle: This assay measures the decrease in absorbance at a specific wavelength as cytidine or cytarabine is converted to uridine or uracil arabinoside by CDA.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl).

-

Add the substrate, cytidine or cytarabine.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cell lysate or purified CDA enzyme.

-

Monitor the change in absorbance at a specific wavelength (e.g., 282 nm) over time using a spectrophotometer.

-

-

Calculation:

-

The rate of decrease in absorbance is proportional to the CDA activity. The activity can be calculated using the molar extinction coefficient of the substrate.

-

Metabolism of Cytarabine

The therapeutic efficacy and potential for toxicity of cytarabine are heavily influenced by its intracellular metabolism. The balance between activating and inactivating enzymatic pathways determines the intracellular concentration of the active metabolite, ara-CTP.

Signaling Pathways Modulated by Cytarabine

Beyond its direct impact on DNA synthesis, cytarabine can modulate various intracellular signaling pathways, which can influence its efficacy and contribute to mechanisms of resistance.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have shown that cytarabine can induce the phosphorylation and activation of several components of the MAPK pathway, including ERK1/2 and p38.[13][14] This activation can, in some contexts, promote cell survival and contribute to drug resistance. For instance, activated ERK can lead to the expression of anti-apoptotic proteins like Mcl-1.[13]

Conclusion

The preclinical pharmacokinetics and metabolism of cytarabine are complex and multifaceted, with significant implications for its therapeutic efficacy. This guide has provided a detailed overview of these aspects in key preclinical models, including quantitative data, experimental methodologies, and an exploration of the drug's impact on critical cellular signaling pathways. A thorough understanding of these preclinical data is paramount for the rational design of clinical trials and the development of novel formulations and combination therapies aimed at optimizing the therapeutic index of cytarabine in the treatment of hematological malignancies. Further research into the intricate interplay between cytarabine's metabolism and cellular signaling will continue to unveil new strategies to overcome drug resistance and improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of dose on the pharmacokinetic and pharmacodynamic effects of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Is the pharmacokinetic profile of cytarabine clinically relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 6. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting one‐carbon metabolism for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antviral and Immunosuppressant Properties of Cytarabine Hydrochloride

Abstract: Cytarabine Hydrochloride (Ara-C) is a synthetic pyrimidine nucleoside analog of deoxycytidine. While its primary clinical application is in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas, it also possesses significant, albeit historically less utilized, antiviral and immunosuppressant properties.[1][2][3][4] This guide provides a detailed examination of these secondary properties for researchers, scientists, and drug development professionals. It covers the molecular mechanisms of action, spectrum of activity, and key experimental protocols for evaluating its effects.

Antiviral Properties

Cytarabine exhibits antiviral activity primarily against DNA viruses.[1] Its utility as a systemic antiviral agent in humans is limited by its significant toxicity, particularly bone marrow suppression.[1][5] However, understanding its mechanism provides a valuable framework for the development of novel antiviral nucleoside analogs with improved safety profiles.

Mechanism of Antiviral Action

The antiviral action of cytarabine is contingent on its intracellular conversion to the active triphosphate form, cytarabine triphosphate (Ara-CTP).[1][2][6] This process is initiated by deoxycytidine kinase. Ara-CTP then competitively inhibits viral DNA polymerases, and its incorporation into the nascent viral DNA chain leads to chain termination due to the steric hindrance from the arabinose sugar moiety.[3][6] This effectively halts viral replication.[1][3]

Spectrum of Antiviral Activity

Cytarabine has demonstrated in vitro activity against several DNA viruses. Its efficacy is most pronounced against members of the Herpesviridae family. Quantitative data on its antiviral potency is often presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.

| Virus Family | Virus | Cell Line | IC50 (nM) | Reference |

| Herpesviridae | Herpes Simplex Virus (HSV) | Various | Varies | [7] |

| Poxviridae | Vaccinia Virus | Cell Culture | Varies | [1] |

| Adenoviridae | Adenovirus | - | - | - |

Note: Specific IC50 values are highly dependent on the viral strain, cell line, and assay conditions. The table represents a summary of reported activities; precise values should be consulted from primary literature.

Experimental Protocol: Plaque Reduction Assay

The Plaque Reduction Assay is the gold standard for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.[8][9]

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (IC50).

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and incubate until just confluent.[10]

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce 40-80 plaque-forming units (PFU) per well.[10]

-

Infection and Treatment: Aspirate the cell culture medium. Inoculate each well with the prepared virus suspension (0.2 mL).[10] Allow the virus to adsorb for 90 minutes at 37°C.[10]

-

Overlay: After adsorption, carefully aspirate the inoculum. Overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the respective concentrations of the cytarabine dilutions.[10] This restricts the spread of progeny virus, localizing infection and leading to the formation of discrete plaques.[8][11]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 7 days for Cytomegalovirus).[10]

-

Plaque Visualization: Fix the cell monolayers with 10% formalin.[10] After fixation, remove the overlay and stain the cells with a solution like 0.8% crystal violet, which stains viable cells.[10] Plaques will appear as clear, unstained areas where the virus has destroyed the cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control (no drug). The IC50 value is determined by regression analysis of the dose-response curve.[8]

Immunosuppressant Properties

Cytarabine is a potent immunosuppressive agent, a property directly linked to its primary mechanism of action: the inhibition of DNA synthesis in rapidly proliferating cells.[2][12][13] This makes it highly cytotoxic to dividing lymphocytes, thereby suppressing immune responses.[12]

Mechanism of Immunosuppressive Action

The immunosuppressive effect of cytarabine is primarily due to the induction of apoptosis in actively dividing immune cells, particularly lymphocytes undergoing clonal expansion in response to an antigen.[14] As with its antiviral and anticancer effects, cytarabine must be converted to Ara-CTP.[2][6] The incorporation of Ara-CTP into DNA during the S-phase of the cell cycle triggers DNA damage responses.[1][2][15] This leads to cell cycle arrest and activation of the intrinsic (mitochondrial) apoptotic pathway.[16] Studies have shown this involves the upregulation of pro-apoptotic BH3-only proteins like Bim, Puma, and Noxa, and the subsequent activation of Bax and Bak, which leads to caspase cleavage and programmed cell death.[16]

Effects on Immune Cell Populations

Cytarabine's effects are most pronounced on rapidly dividing cell populations. Therefore, its impact varies depending on the activation state of the immune system.

| Cell Type | Condition | Effect | Concentration Range | Reference |

| AML Blasts | In Vitro | Inhibition of Proliferation | Effective at ≥0.01 µM | [14] |

| In Vitro | Decreased Viability | Significant at ≥0.05 µM | [14] | |

| T-Lymphocytes | Activated (In Vitro) | Inhibition of Proliferation | Effective at ≥0.35 µM | [14] |

| Activated (In Vitro) | Dose-dependent reduction in viability | 0.35 - 44 µM | [14] | |

| Treg & MDSCs | Mouse Model | Decreased levels in bone marrow | Varies | [17] |

This data suggests a potential therapeutic window where cytarabine can inhibit leukemic cell proliferation at concentrations that have a lesser impact on T-cell proliferation.[14]

Experimental Protocol: CFSE-Based Lymphocyte Proliferation Assay

The Carboxyfluorescein Succinimidyl Ester (CFSE) assay is a standard flow cytometry method to track cell division.[18] CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division, allowing for the quantification of proliferation.[18][19]

Objective: To quantify the inhibitory effect of this compound on the proliferation of stimulated lymphocytes.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

-

CFSE Labeling: Resuspend cells in PBS. Add the CFSE stock solution (typically 1-5 µM final concentration) and incubate for 5-20 minutes at 37°C.[19][20] The optimal concentration and time must be determined to maximize staining without inducing toxicity.[19]

-

Quenching: Quench the staining reaction by adding complete culture medium containing fetal bovine serum.

-

Cell Culture and Stimulation: Wash and resuspend the labeled cells. Plate the cells and add a mitogenic stimulus (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA)) to induce T-cell proliferation.[19]

-

Treatment: Concurrently, add serial dilutions of this compound to the appropriate wells. Include an unstimulated control (labeled, no stimulus) and a stimulated control (labeled, stimulus, no drug).

-

Incubation: Culture the cells for 4-5 days to allow for several rounds of cell division.[21]

-

Flow Cytometry Analysis: Harvest the cells. If desired, stain with fluorescently-conjugated antibodies for cell surface markers (e.g., CD4, CD8) to analyze specific subpopulations. Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Data Analysis: Gate on the lymphocyte population. In the stimulated control, distinct peaks of decreasing fluorescence intensity will be visible, each representing a successive generation of divided cells. Analyze the reduction in the proportion of cells in later generations in the cytarabine-treated samples compared to the control.

References

- 1. Cytarabine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is Cytarabine used for? [synapse.patsnap.com]

- 5. Cytarabine (Cytarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 7. Antiviral Activity of Cytarabine in Herpesvirus–Infected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. Immunosuppressive, antiviral and antitumor activities of cytarabine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of cytarabine on activation of human T cells – cytarabine has concentration-dependent effects that are modulated both by valproic acid and all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Immunological effects of a low-dose cytarabine, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sanguinebio.com [sanguinebio.com]

- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. researchgate.net [researchgate.net]

Structural differences between cytarabine and deoxycytidine

An In-depth Technical Guide on the Structural and Functional Differences Between Cytarabine and Deoxycytidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies, is a nucleoside analog of deoxycytidine.[1][2][3][4][5] Its efficacy as a chemotherapeutic agent is rooted in a subtle yet critical structural modification compared to its endogenous counterpart, deoxycytidine. This alteration, the stereochemistry of a single hydroxyl group on the sugar moiety, fundamentally changes its interaction with cellular machinery, primarily DNA polymerase, leading to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells.[1][2][6] This guide provides a detailed examination of the structural distinctions between cytarabine and deoxycytidine, their consequent impact on biochemical interactions, and the experimental methodologies used to characterize these differences.

Core Structural Differences

The primary structural difference between cytarabine and deoxycytidine lies in the sugar component of the nucleoside. Both molecules share the same cytosine base, but differ in the stereoconfiguration of the furanose ring.[5][7][8]

-

Deoxycytidine: Contains a 2'-deoxyribose sugar, meaning there is no hydroxyl group at the 2' position of the sugar ring. Its full chemical name is 1-β-D-2′-deoxy-ribofuranosylcytosine.[5][7]

-

Cytarabine (Ara-C): Contains an arabinose sugar, which is an epimer of ribose.[3][7] Crucially, it possesses a hydroxyl group at the 2' position (2'-OH) that is in the trans position relative to the 3'-OH group (pointing "up," on the same side of the sugar ring as the base).[5][7] This contrasts with cytidine, where the 2'-OH is in the cis position (pointing "down").[5][7] This specific orientation is the source of its bioactivity.

Caption: Chemical structures of Deoxycytidine and Cytarabine.

Mechanism of Action: A Consequence of Structure

The structural variance directly dictates the mechanism of cytotoxicity. While both molecules are prodrugs that require intracellular phosphorylation to become active, their effects following incorporation into DNA are starkly different.

-

Cellular Uptake and Activation: Cytarabine enters the cell via nucleoside transporters (like hENT-1) and is converted to its active form, cytarabine triphosphate (ara-CTP), through sequential phosphorylation by deoxycytidine kinase (dCK) and other kinases.[6][9] This process mirrors the activation of deoxycytidine to deoxycytidine triphosphate (dCTP).

-

Inhibition of DNA Synthesis: The cytotoxicity of cytarabine is primarily S-phase specific.[2][6] Ara-CTP acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate, dCTP.[1][2][9]

-

DNA Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar of cytarabine causes chain termination.[1][9] The 2'-OH group, being in the trans position, creates steric hindrance that physically obstructs the formation of a phosphodiester bond with the next incoming nucleotide, effectively halting DNA elongation.[1] This leads to stalled replication forks and the accumulation of DNA strand breaks.[5]

-

Induction of Apoptosis: The cellular response to extensive DNA damage and replication stress is the activation of apoptotic pathways, leading to programmed cell death.[10]

Caption: Metabolic activation and mechanism of action of Cytarabine vs. Deoxycytidine.

Quantitative Data Comparison

The differential effects of cytarabine and deoxycytidine can be quantified through various biochemical and cellular assays. The following table summarizes key comparative data from studies on human leukemia cell lines.

| Parameter | Cytarabine (Ara-C) | Deoxycytidine (dC) | Cell Line(s) | Reference(s) |

| IC₅₀ (Inhibition of Proliferation) | ~90 nM - 2.5 µM | Not cytotoxic | CCRF-CEM, Jurkat, HL-60 | [11][12] |

| Primary Mechanism | DNA chain termination & DNA polymerase inhibition | Natural DNA building block | N/A | [1][9][13] |

| Effect on DNA Synthesis | Potent Inhibitor (ID₅₀ ≈ 0.048 µM) | Precursor for synthesis | L1210 murine leukemia | [14] |

| Effect on RNA Synthesis | Weak Inhibitor (ID₅₀ ≈ 2.69 mM) | No direct inhibitory effect | L1210 murine leukemia | [14] |

| Intracellular Active Form | ara-CTP | dCTP | N/A | [2][9] |

Key Experimental Protocols

Characterization of the structural and functional differences between cytarabine and deoxycytidine relies on established in-vitro methodologies.

Protocol: Cell Viability Assessment via MTT Assay

This colorimetric assay is used to determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cytarabine.

Methodology:

-

Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded into a 96-well plate at a density of 2 x 10⁴ cells per well and incubated.[11]

-

Drug Treatment: Cells are treated with a range of cytarabine concentrations (e.g., 10 nM to 5000 nM) for a specified duration (e.g., 24 or 48 hours).[11][15] A control group receives only the vehicle medium.

-

MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 4 hours.[11] Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytarabine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Comparison of some biochemical parameters of arabinosylcytosine and cyclocytidine in L1210 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancement of the cytotoxic effects of Cytarabine in synergism with Hesperidine and Silibinin in Acute Myeloid Leukemia: An in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Cytarabine for Non-Cancer Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (cytosine arabinoside, ara-C), a cornerstone of chemotherapy for hematological malignancies for decades, is a pyrimidine nucleoside analog that primarily functions by inhibiting DNA synthesis.[1][2][3] Its potent cytotoxic effects on rapidly dividing cells have made it an effective agent against leukemia and lymphoma.[2] However, emerging preclinical and early-stage clinical research has begun to explore the therapeutic potential of Cytarabine beyond oncology. This technical guide provides an in-depth overview of the current landscape of early-stage research into non-cancer applications of Cytarabine, with a focus on its antiviral and immunomodulatory properties. We will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways that may contribute to its efficacy in these novel indications.

Core Mechanism of Action: DNA Synthesis Inhibition

Cytarabine's primary mechanism of action is well-established. As a structural analog of deoxycytidine, it is transported into cells and sequentially phosphorylated to its active triphosphate form, ara-CTP.[1][4] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S-phase of the cell cycle.[4][5] This disruption of DNA replication and repair ultimately triggers cell death, particularly in rapidly proliferating cells.[1]

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Cytarabine on Various Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that has been a cornerstone in the treatment of various hematological malignancies for decades.[1][2][3] Its primary applications are in therapies for acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[2][3] The efficacy of Cytarabine stems from its ability to interfere with DNA synthesis, making it particularly potent against rapidly proliferating cancer cells.[1][2][4] Understanding its cytotoxic effects at a cellular level through in vitro studies is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies. This guide provides a comprehensive overview of Cytarabine's in vitro cytotoxicity, detailing its mechanism of action, providing quantitative data across various cancer cell lines, outlining experimental protocols, and visualizing key cellular pathways.

Mechanism of Action

The cytotoxic activity of Cytarabine is dependent on its intracellular conversion and subsequent disruption of DNA replication.[1][4] Once transported into the cell via nucleoside transporters like hENT1, Cytarabine is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form, cytarabine triphosphate (Ara-CTP).[3][5]

Ara-CTP exerts its cytotoxic effects through a multi-pronged attack on DNA synthesis:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.[1][2][4]

-

DNA Incorporation and Chain Termination: The arabinose sugar moiety in Ara-CTP, when incorporated into a growing DNA strand, creates a steric hindrance that prevents the rotation of the molecule and the addition of subsequent nucleotides.[2][4] This leads to premature chain termination.

-

S-Phase Specificity: These actions are highly specific to the S-phase of the cell cycle, when DNA synthesis occurs, effectively leading to cell cycle arrest and the induction of apoptosis.[1][2][6]

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro IC50 value for Cytarabine can vary significantly across different cancer cell lines, reflecting inherent differences in cellular uptake, metabolic activation, and resistance mechanisms. The following table summarizes reported IC50 values for Cytarabine in various hematological cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| Leukemia | |||

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16 | [7] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 ± 5 | [8] |

| Jurkat | Acute T-cell Leukemia | ~159.7 ± 8 | [8] |

| HL-60 | Acute Promyelocytic Leukemia | 8.7 | [9] |

| K562 | Chronic Myelogenous Leukemia | 12.5 | [9] |

| MOLM-13 | Acute Myeloid Leukemia | 13.9 | [9] |

| MV4-11 | Acute Myeloid Leukemia | 10.3 | [9] |

| MV4-11 | Acute Myeloid Leukemia | 935 ± 107 | [10] |

| MV4-11 (Parental) | Acute Myeloid Leukemia | 260 | [11] |

| MV4-11 (Resistant) | Acute Myeloid Leukemia | 3,370 | [11] |

| Molm14 | Acute Myeloid Leukemia | 1228 ± 384 | [10] |

| OCI-AML2 | Acute Myeloid Leukemia | 23.4 | [9] |

| OCI-AML3 | Acute Myeloid Leukemia | 4.8 | [9] |

| THP-1 | Acute Monocytic Leukemia | 11.2 | [9] |

| THP-1 | Acute Monocytic Leukemia | 1148 ± 329 | [10] |

| U937 | Histiocytic Lymphoma | 15.6 | [9] |

| KG-1 | Acute Myeloid Leukemia | 20.3 | [9] |

| KG1a | Acute Myeloid Leukemia | > 10,000 | [10] |

| RO/1 (Rat) | Leukemia | 690 | [7] |

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Experimental Protocols: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

Detailed Methodology

-

Cell Seeding:

-

Harvest cells and perform a viable cell count (e.g., using Trypan Blue exclusion).

-

Dilute the cell suspension to the desired seeding density, which must be optimized for each cell line (typically 0.5-1.0 x 10⁵ cells/mL for leukemic cell lines).[14]

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) or acclimate.[14]

-

-

Drug Treatment:

-

Prepare a stock solution of Cytarabine.

-

Perform serial dilutions of Cytarabine in culture medium to achieve the desired final concentrations for treatment.

-

Carefully add the prepared drug dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]

-

Following drug incubation, add 10-20 µL of the MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[13][17]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[13][17]

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Mix thoroughly by gentle shaking on an orbital shaker for 5-15 minutes to ensure complete solubilization.[16]

-

Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background noise.[13]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (media only) wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

-

Cytarabine-Induced Apoptotic Signaling

The DNA damage and replication stress induced by Cytarabine trigger intrinsic apoptotic pathways. This process involves a complex signaling cascade that ultimately leads to programmed cell death.

Key events in this pathway include:

-

DNA Damage Response: The incorporation of Ara-C into DNA leads to strand breaks, which are recognized by the cell's DNA damage response machinery, leading to the phosphorylation of proteins like histone H2AX (γH2AX).[18]

-

MAPK Pathway Activation: The cellular stress activates mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK.[18][19]

-

Modulation of Bcl-2 Family Proteins: Activated signaling pathways lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[18] This shifts the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane.

-

Mitochondrial Apoptosis: The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7]

Conclusion

In vitro cytotoxicity assays are indispensable tools for characterizing the anticancer activity of chemotherapeutic agents like Cytarabine. The data clearly demonstrate that Cytarabine is highly potent against a range of hematological cancer cell lines, although sensitivity can vary widely, with resistance being a significant clinical challenge. The detailed mechanism, involving intracellular activation and S-phase-specific DNA synthesis inhibition, provides a basis for understanding its efficacy and for the rational design of combination therapies. Standardized protocols, such as the MTT assay, allow for reproducible quantification of its cytotoxic effects. A thorough understanding of the downstream signaling pathways leading to apoptosis is crucial for identifying biomarkers of response and developing strategies to overcome resistance. This technical guide serves as a foundational resource for professionals engaged in the preclinical evaluation and development of Cytarabine and other antimetabolite drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is Cytarabine used for? [synapse.patsnap.com]

- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cytarabine Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytarabine Hydrochloride, also known as Ara-C, is a pyrimidine nucleoside analog and an antimetabolite agent widely used in cancer research and chemotherapy.[1][2] It primarily functions as an inhibitor of DNA synthesis, making it particularly effective against rapidly dividing cells.[3][4][5][6] Its action is cell-cycle specific, targeting cells in the S-phase.[3][4] Intracellularly, cytarabine is converted to its active triphosphate form (ara-CTP), which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and repair, ultimately inducing apoptosis.[1][3][4][6][7] These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture-based assays.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and efficacy.

Table 1: Solubility and Storage of this compound

| Parameter | Solvent | Concentration | Storage Temperature | Stability | Citation |

| Solubility | Water | Freely Soluble | N/A | N/A | [8] |

| PBS (pH 7.2) | ~2 mg/mL | N/A | Aqueous solutions are not recommended for storage for more than one day. | [7] | |

| 0.9% NaCl | 1 mg/mL | 2-8°C | 28 days | [9][10][11] | |

| 5 mg/mL | 2-8°C | 28 days | [9][10][11] | ||

| 10 mg/mL | 2-8°C | 28 days | [9][10][11] | ||

| 1 mg/mL | 25°C | 14 days | [9][10][11] | ||

| 5 mg/mL | 25°C | 8 days | [9][10][11] | ||

| 10 mg/mL | 25°C | 5 days | [9][10][11] | ||

| DMSO | ≥14.2 mg/mL | N/A | N/A | [12] | |

| DMSO | 55 mg/mL (196.65 mM) | N/A | N/A | [2] | |

| Storage (Powder) | N/A | N/A | -20°C | ≥ 4 years | [7] |

| Storage (Stock Solution) | DMSO | N/A | -80°C | 1 year | [2] |

| DMSO | N/A | -20°C | 1 month | [2] |

Experimental Protocols

3.1. Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 50 mg/mL).[2]

-

Mixing: Vortex the solution until the powder is completely dissolved.

-

Sterilization: While not always necessary for DMSO stocks, if preparing an aqueous stock, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2]

3.2. Protocol for Cell Viability (MTT) Assay

This protocol describes how to assess the cytotoxic effects of this compound on a leukemia cell line (e.g., HL-60) using an MTT assay.

Materials:

-

Leukemia cell line (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[13]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to attach and resume growth.

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium.

-

Add the desired final concentrations of the drug to the wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

4.1. Experimental Workflow

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mims.com [mims.com]

- 12. raybiotech.com [raybiotech.com]

- 13. mdpi.com [mdpi.com]

Standard Operating Procedure for In Vivo Cytarabine Administration in Mice

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] It is a pyrimidine analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), inhibits DNA synthesis and repair by acting as a competitive inhibitor of DNA polymerase.[1][2][3][4] This document provides a detailed standard operating procedure (SOP) for the in vivo administration of Cytarabine to mice, intended for preclinical research in oncology and drug development. The protocols outlined below are a synthesis of established methodologies and aim to provide a framework that can be adapted to specific experimental needs.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vivo Cytarabine administration in mice, compiled from various preclinical studies.

Table 1: Recommended Dosage and Administration Routes for Cytarabine in Mice

| Mouse Model | Dosage Range | Administration Route | Frequency | Reference |

| AML Xenograft | 5 mg/kg - 100 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [5][6][7] |

| AML Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [8] |

| AML Xenograft | 6.25 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 days on/2 days off | [9] |

| AML Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [10] |

| AML Xenograft | 60 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [11] |

| Syngeneic AML | 50 mg/kg | Intraperitoneal (i.p.) | Daily on days 15-21 | [12][13] |

| Syngeneic AML | 3 mg/kg | Intraperitoneal (i.p.) | Every 2 days | [14] |

| CNS Leukemia | 40 mg/kg | Intracranial | Single dose | [15] |

Table 2: Pharmacokinetic Parameters of Cytarabine in Mice

| Parameter | Liposomal Cytarabine | Conventional Cytarabine | Reference |

| Plasma Half-life | 33.5 hours | 3.0 hours | [16] |

| Clearance | >1000-fold lower | Standard | [16] |

| Volume of Distribution | Smaller | Larger | [16] |

Note: Pharmacokinetic parameters can vary significantly based on the formulation (e.g., standard vs. liposomal). Liposomal formulations of Cytarabine demonstrate a significantly longer half-life and reduced clearance, leading to prolonged drug exposure.[16][17]

Experimental Protocols

Materials and Reagents

-

Cytarabine hydrochloride (powder)

-

Sterile 0.9% Sodium Chloride Injection, USP (saline) or Phosphate-Buffered Saline (PBS)

-

Sterile syringes (1 mL) and needles (25-30 gauge)

-

70% Ethanol

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemically resistant gloves.[18]

Preparation of Cytarabine Solution

Caution: Cytarabine is a cytotoxic agent and should be handled with appropriate safety precautions in a certified chemical fume hood or biological safety cabinet.[18]

-

Reconstitution: Aseptically reconstitute the lyophilized Cytarabine powder with sterile saline or PBS to a desired stock concentration (e.g., 10 mg/mL).

-

Dilution: Based on the desired dose and the average weight of the mice, calculate the final concentration needed. Dilute the stock solution with sterile saline or PBS to the final working concentration. For example, to administer a 50 mg/kg dose to a 20g mouse, you would need 1 mg of Cytarabine. If the injection volume is 100 µL, the final concentration should be 10 mg/mL.

-